6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride
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Overview
Description
Preparation Methods
The synthesis of 6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride involves several steps. One common method includes the treatment of 6-acetyl-4-methyl-2-oxo-2H-chromen-7-yl acetate with acetic anhydride, followed by a Fries rearrangement using aluminum chloride as a catalyst . This process yields 1,1’-(7-hydroxy-4-methyl-2-oxo-2H-chromene-6,8-diyl)diethanone, which can be further processed to obtain the desired sulfonyl chloride derivative .
Chemical Reactions Analysis
6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can participate in nucleophilic substitution reactions, where the sulfonyl chloride group is replaced by other nucleophiles such as amines or alcohols.
Oxidation and Reduction:
Coupling Reactions: It can also be involved in coupling reactions, such as Suzuki-Miyaura coupling, which is widely used in organic synthesis.
Scientific Research Applications
6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride has several applications in scientific research:
Mechanism of Action
The mechanism of action of 6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride involves its interaction with specific molecular targets.
Comparison with Similar Compounds
6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride can be compared with other chromene derivatives, such as:
Coumarins: These compounds share a similar chromene backbone and exhibit diverse biological activities.
Flavonoids: Another class of chromene derivatives, flavonoids are known for their antioxidant and anti-inflammatory properties.
Benzopyrans: These compounds also share structural similarities and are studied for their pharmacological potential.
Properties
Molecular Formula |
C10H8Cl2O3S |
---|---|
Molecular Weight |
279.14 g/mol |
IUPAC Name |
6-chloro-8-methyl-2H-chromene-3-sulfonyl chloride |
InChI |
InChI=1S/C10H8Cl2O3S/c1-6-2-8(11)3-7-4-9(16(12,13)14)5-15-10(6)7/h2-4H,5H2,1H3 |
InChI Key |
FVAAZFVYSNWJJS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC2=C1OCC(=C2)S(=O)(=O)Cl)Cl |
Origin of Product |
United States |
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